molecular formula C27H22FN7O B2451976 [1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 923512-60-1

[1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2451976
CAS RN: 923512-60-1
M. Wt: 479.519
InChI Key: OICXICPLDGWEHS-UHFFFAOYSA-N
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Description

“[1,1’-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a complex organic compound. It contains a biphenyl group, a fluorophenyl group, a triazolopyrimidine group, and a piperazine group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several ring structures and functional groups. It includes a biphenyl group, a fluorophenyl group, a triazolopyrimidine group, and a piperazine group . The exact structure would need to be determined through techniques such as NMR spectroscopy .

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives have garnered significant attention in cancer research due to their resemblance to the nucleotide base pairs in DNA and RNA. Let’s explore the anticancer potential of this compound:

Background: Cancer remains a global health challenge, impacting quality of life. Existing treatments, such as chemotherapy and radiotherapy, face limitations due to multidrug resistance (MDR). Novel anticancer agents are essential to overcome these challenges.

Pyrimidine Scaffold:
Recent Advances: In Silico Research: Future Prospects:

Other Medicinal Applications

Beyond anticancer activity, pyrimidine-containing compounds have diverse medicinal applications:

1,2,4-Triazole-Based Fused Heterocycles: Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazine Derivatives:

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential biological activity. Given the reported activity of similar compounds, it may be of interest to explore its potential as a therapeutic agent .

properties

IUPAC Name

[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN7O/c28-22-10-12-23(13-11-22)35-26-24(31-32-35)25(29-18-30-26)33-14-16-34(17-15-33)27(36)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h1-13,18H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICXICPLDGWEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

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